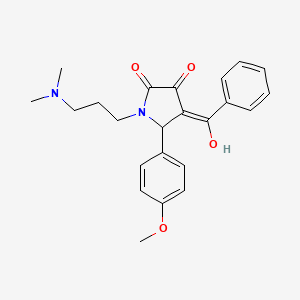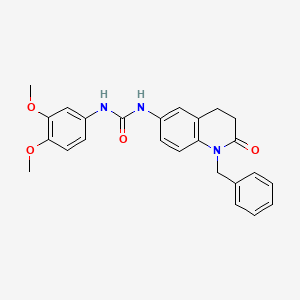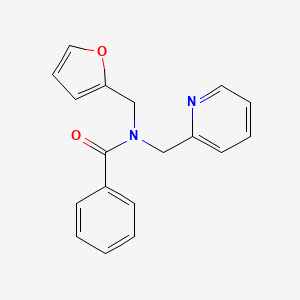
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as Furan-2-ylmethyl Pyridin-2-ylmethyl Benzamide (FPB), is a chemical compound that has been extensively studied for its potential use in scientific research. FPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of FPB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FPB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. FPB has also been shown to inhibit the activation of certain signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
FPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. FPB has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells. Additionally, FPB has been shown to have anti-microbial effects, by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
FPB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. FPB has also been shown to have a range of biological activities, making it a versatile tool for researchers in a range of fields. However, there are also limitations to the use of FPB in lab experiments. Its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are a number of future directions for research on FPB. One area of research is the development of new synthetic methods for the production of FPB. Additionally, further research is needed to fully understand the mechanism of action of FPB, and to identify its molecular targets. Finally, there is potential for the development of new therapeutic applications for FPB in the treatment of various diseases, including cancer and inflammation.
Synthesemethoden
FPB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method typically involves the use of a range of reagents, including pyridine, furfural, and benzoyl chloride. The resulting product is then purified using column chromatography to obtain a pure sample of FPB.
Wissenschaftliche Forschungsanwendungen
FPB has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. FPB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(15-7-2-1-3-8-15)20(14-17-10-6-12-22-17)13-16-9-4-5-11-19-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPDNAJCLJLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)
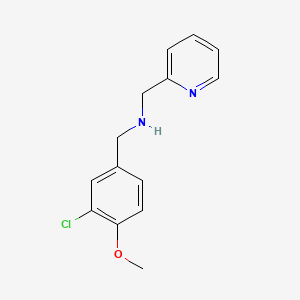
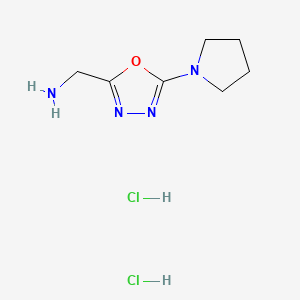
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)
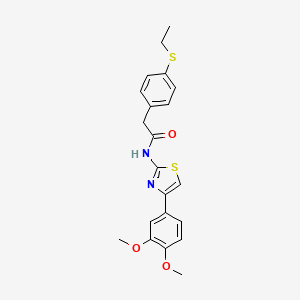
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)
![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)


